molecular formula C33H25NNa2O8 B10817342 disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate

disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate

Cat. No. B10817342
M. Wt: 609.5 g/mol
InChI Key: ZOMFXVMSKHBHHE-UJXPALLWSA-L
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Preparation Methods

The synthesis of A 317491 sodium salt involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

A 317491 sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

A 317491 sodium salt exerts its effects by selectively blocking the P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals. By inhibiting these receptors, A 317491 sodium salt reduces the influx of calcium ions, which in turn decreases the activation of pain pathways . This mechanism helps in alleviating neuropathic and inflammatory pain .

Comparison with Similar Compounds

A 317491 sodium salt is unique due to its high selectivity and affinity for the P2X3 and P2X2/3 receptors. Similar compounds include:

Compared to these compounds, A 317491 sodium salt offers higher selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .

properties

Molecular Formula

C33H25NNa2O8

Molecular Weight

609.5 g/mol

IUPAC Name

disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate

InChI

InChI=1S/C33H27NO8.2Na/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22;;/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41);;/q;2*+1/p-2/t29-;;/m0../s1

InChI Key

ZOMFXVMSKHBHHE-UJXPALLWSA-L

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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